molecular formula C11H14BrClO B8001871 1-Bromo-3-chloro-4-n-pentyloxybenzene

1-Bromo-3-chloro-4-n-pentyloxybenzene

Cat. No.: B8001871
M. Wt: 277.58 g/mol
InChI Key: VVUDUWKJNQCNHM-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-n-pentyloxybenzene is a trisubstituted benzene derivative featuring bromine (position 1), chlorine (position 3), and an n-pentyloxy group (position 4). This arrangement creates a unique steric and electronic profile. The bromine and chlorine atoms are halogens with differing electronegativities (Br: 2.96, Cl: 3.16), while the n-pentyloxy group introduces a flexible alkoxy chain, influencing solubility and steric bulk.

Properties

IUPAC Name

4-bromo-2-chloro-1-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUDUWKJNQCNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Bromo-3-chloro-4-n-pentyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution reaction of 3-chlorophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chlorophenylboronic acid is reacted with 1-bromo-4-n-pentyloxybenzene under mild conditions .

Chemical Reactions Analysis

1-Bromo-3-chloro-4-n-pentyloxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-chloro-4-n-pentyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-n-pentyloxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 1-Bromo-3-chloro-4-n-pentyloxybenzene with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound* C₁₁H₁₄BrClO 301.59 N/A N/A Br (1), Cl (3), n-pentyloxy (4)
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O 259.00 N/A N/A Br, F, OCF₃
1-Bromo-5-chloro-3-fluoro-2-iodobenzene C₆H₂BrClFI 367.34 N/A N/A Br, Cl, F, I
1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene C₁₀H₁₂BrCl 247.56 N/A N/A Br, Cl, 4 methyl groups
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene C₁₀H₁₀BrClF₂O 299.54 294.3 1.503 Br-propyl chain, Cl, OCF₂H

*Estimated properties for the target compound are derived from structural analogs.

Key Observations:
  • Molecular Weight : The n-pentyloxy group increases molecular weight compared to shorter-chain analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene).
  • Boiling Point : Compounds with longer alkyl chains (e.g., 1-(3-Bromopropyl)-...) exhibit higher boiling points due to increased van der Waals interactions .
  • Density : Electron-withdrawing groups like trifluoromethoxy (OCF₃) increase density compared to alkoxy substituents .

Substituent Effects on Reactivity and Stability

  • Halogen Interactions: Bromine and chlorine in the target compound may synergistically enhance electrophilic substitution resistance compared to mono-halogenated analogs (e.g., 1-Bromo-4-tert-butylbenzene) .
  • This contrasts with smaller substituents like methyl or trifluoromethoxy .
  • Electronic Effects : The n-pentyloxy group (electron-donating via oxygen lone pairs) may activate the ring toward electrophilic attack, whereas electron-withdrawing groups (e.g., OCF₃ in 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) deactivate it .

Biological Activity

1-Bromo-3-chloro-4-n-pentyloxybenzene is a halogenated aromatic compound that has garnered attention in the fields of chemistry and biology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, chlorine, and a pentyloxy group. Its molecular formula is C11H14BrClOC_{11}H_{14}BrClO, and it is classified under halogenated benzenes. The presence of the pentyloxy group enhances its solubility and biological activity compared to other halogenated compounds.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight277.58 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS NumberNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The presence of halogen atoms in its structure likely contributes to its reactivity with microbial cellular components.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.

Case Study: Induction of Apoptosis

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The apoptotic pathway was confirmed through assays measuring caspase activation and DNA fragmentation.

Table 2: Summary of Biological Activities

Activity TypePathogen/Cell TypeEffectReference
AntimicrobialGram-positive bacteriaInhibition of growth
AntimicrobialGram-negative bacteriaInhibition of growth
AntifungalFungiInhibition of growth
AnticancerBreast cancer cellsInduction of apoptosis

Synthesis and Applications

The synthesis of this compound typically involves electrophilic substitution reactions using 3-chlorophenol and n-pentyl bromide under basic conditions. This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its utility beyond biological applications.

Ongoing Research

Ongoing studies are focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. Researchers are investigating its interactions with specific enzymes and receptors within microbial and cancerous cells, aiming to develop targeted therapeutic strategies.

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